molecular formula C13H16BBrO4 B6304649 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester CAS No. 2121514-16-5

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester

Cat. No.: B6304649
CAS No.: 2121514-16-5
M. Wt: 326.98 g/mol
InChI Key: XTPUSDMNTHXJAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester typically involves the reaction of 5-bromobenzo[1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Such as toluene, ethanol, or water.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester is unique due to its stability and reactivity, making it particularly useful in Suzuki-Miyaura cross-coupling reactions. Its structure allows for the formation of complex organic molecules with high precision and yield .

Properties

IUPAC Name

2-(5-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)10-8(15)5-6-9-11(10)17-7-16-9/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPUSDMNTHXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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